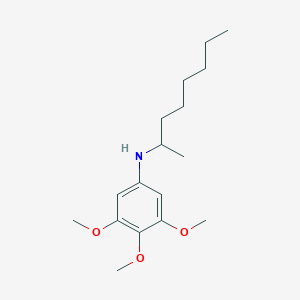![molecular formula C23H28N2O B12604313 2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide CAS No. 910546-71-3](/img/structure/B12604313.png)
2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide can be achieved through several synthetic routes. One common method involves the reaction of 1-hexyl-5-(3-methylphenyl)-1H-indole with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation are typically carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed are usually alcohols or amines.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: Due to its biological activities, it is being explored for its potential therapeutic applications in treating various diseases.
Mécanisme D'action
The mechanism of action of 2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition of specific enzymes or the activation of certain receptors, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
1H-Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
5-Fluoro-1H-indole-2-carboxylic acid: Known for its antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
910546-71-3 |
|---|---|
Formule moléculaire |
C23H28N2O |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
2-[1-hexyl-5-(3-methylphenyl)indol-3-yl]acetamide |
InChI |
InChI=1S/C23H28N2O/c1-3-4-5-6-12-25-16-20(15-23(24)26)21-14-19(10-11-22(21)25)18-9-7-8-17(2)13-18/h7-11,13-14,16H,3-6,12,15H2,1-2H3,(H2,24,26) |
Clé InChI |
AJVOWPFLQSRKTJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C=C(C2=C1C=CC(=C2)C3=CC=CC(=C3)C)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12604230.png)
![[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12604237.png)
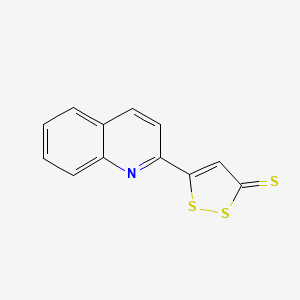
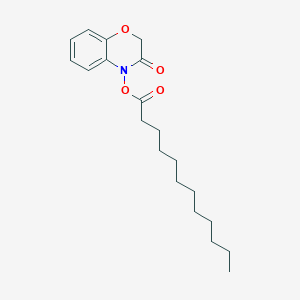
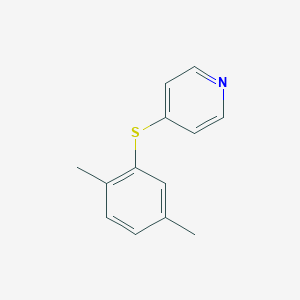

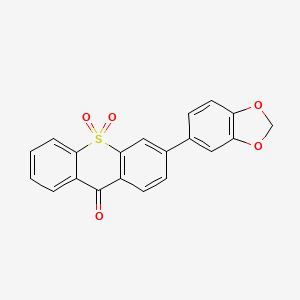
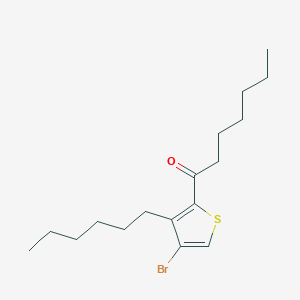

![8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide](/img/structure/B12604293.png)
![6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride](/img/structure/B12604298.png)
![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}benzonitrile](/img/structure/B12604303.png)
